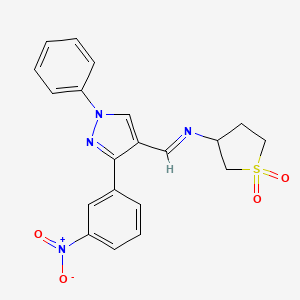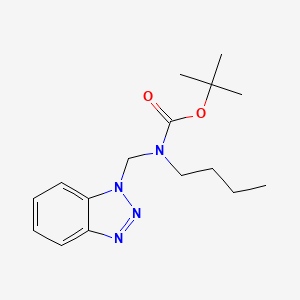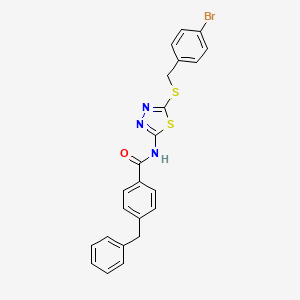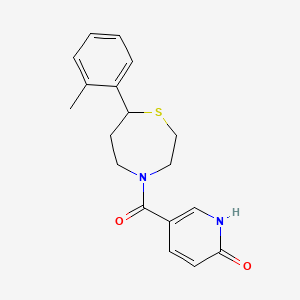![molecular formula C24H18BNO2 B2821494 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid CAS No. 1028648-22-7](/img/structure/B2821494.png)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . There are many protocols available on the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent, is an organic compound related to boric acid (B(OH) 3) in which one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group (represented by R in the general formula R−B(OH) 2) .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications .Physical and Chemical Properties Analysis
Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases as fluoride or cyanide anions . This leads to their utility in various sensing applications .Aplicaciones Científicas De Investigación
Phosphorescent and Mechanoluminescent Materials
Aryl boronic acids like (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid have been used in the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. For instance, 4-(carbazol-9-yl)phenylboronic acid, which doesn't inherently exhibit RTP and ML properties, can be transformed into long-lived RTP emitters and bright ML dyes through cyclic-esterification with certain dihydric alcohols. This approach aids in developing materials with diverse optical properties, essential for applications like display technologies and sensors (Zhang et al., 2018).
Spectroscopic Studies
The compound has been the subject of spectroscopic studies, including analyses using FT-IR, Raman, UV–vis, 1H, and 13C NMR spectra. These studies provide insights into the molecular structure and electronic properties, crucial for applications in materials science and chemistry (Şaş et al., 2016).
Catalytic Applications
Ruthenium-catalyzed C–H bond ortho-arylation of carbazole derivatives using boronic acids, including this compound, has been reported. This method is noted for its high site-selectivity and functional group tolerance, making it useful in synthesizing complex organic compounds (Reddy et al., 2016).
Fluorescence Transduction Efficiency
The compound has been used in studying the fluorescence transduction efficiency of carbazole-based fluorescent boronic acid sensors. This research is significant for developing sensitive and selective sensors for various applications, including biological and chemical sensing (Zhang et al., 2010).
Synthesis of Organic Materials
Carbazol-3-yl-boronic acid derivatives, including this compound, are used in synthesizing organic materials like 3-hydroxycarbazoles, which serve as precursors for developing new analogs of various compounds (Rault et al., 2007).
Fluorescence Probe Development
The compound is instrumental in developing fluorescence probes for detecting ions like Fe3+ and F- in biological systems. Its unique binding properties enable the creation of sensors with high selectivity and sensitivity, useful in bioimaging and environmental monitoring (Selvaraj et al., 2019).
Boronic Acid Catalysis
Boronic acids, including this compound, are gaining attention for their use as catalysts in organic reactions. They enable the activation of hydroxy groups in various substrates, leading to efficient and selective transformations in synthesis processes (Hall, 2019).
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its mechanism of action.
Mode of Action
In the SM cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is part of a larger process that involves the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound may participate, is a key process in organic synthesis . This suggests that the compound could influence the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water and susceptible to hydrolysis . This suggests that the compound’s bioavailability could be influenced by its stability and its interactions with water and other biological molecules.
Result of Action
Boronic acids and their derivatives have been used in the construction of therapeutically useful bioconjugates , suggesting that this compound could have potential applications in drug delivery and therapy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and the conditions of the reaction environment.
Direcciones Futuras
Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acids lies in further exploring these applications and developing new ones .
Propiedades
IUPAC Name |
[9-(4-phenylphenyl)carbazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSSQXMWKXPRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)
![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)

![[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol](/img/structure/B2821418.png)

![(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine](/img/structure/B2821421.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)



